Gefitinib-d3

LC-MS/MS Therapeutic Drug Monitoring Bioanalysis

Gefitinib-d3 is the definitive SIL-IS for gefitinib bioanalysis, providing a +3 Da mass shift for accurate LC-MS/MS quantitation in TDM and PK studies. Unlabeled gefitinib or other deuterated forms (e.g., gefitinib-d6) are not valid substitutes—only Gefitinib-d3 ensures reliable matrix effect correction and method accuracy. Supplied with full regulatory-compliant characterization for ANDA, AMV, and QC applications.

Molecular Formula C22H24ClFN4O3
Molecular Weight 449.9 g/mol
Cat. No. B12420367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGefitinib-d3
Molecular FormulaC22H24ClFN4O3
Molecular Weight449.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4
InChIInChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i1D3
InChIKeyXGALLCVXEZPNRQ-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gefitinib-d3 (ZD1839-d3) Procurement Guide: Stable Isotope-Labeled EGFR Inhibitor for Bioanalysis


Gefitinib-d3 (CAS 1173976-40-3, ZD1839-d3) is a deuterium-labeled analog of gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [1]. It is a stable isotope-labeled compound where three hydrogen atoms in the methoxy group are replaced with deuterium, resulting in a molecular weight of 449.92 g/mol (vs. 446.90 g/mol for unlabeled gefitinib) . Gefitinib itself is a potent, selective, and orally active EGFR TKI with an IC50 of 33 nM in kinase assays and selectively inhibits EGF-stimulated tumor cell growth (IC50 = 54 nM) [2].

Why Gefitinib-d3 Cannot Be Substituted by Unlabeled Gefitinib or Other Isotopologues


In bioanalytical and pharmacokinetic workflows, the use of unlabeled gefitinib as a substitute for its deuterated analog, or the use of other deuterated forms like gefitinib-d6, is scientifically invalid. Gefitinib-d3 is specifically designed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of gefitinib by liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The deuterium atoms provide a distinct mass shift (+3 Da) that enables mass spectrometric differentiation from the unlabeled analyte while maintaining near-identical chromatographic behavior and ionization efficiency . This is critical for correcting for matrix effects, extraction variability, and instrument fluctuations. In contrast, unlabeled gefitinib cannot serve as an internal standard due to its identical mass and co-elution, leading to unreliable quantitation [2]. Furthermore, alternative deuterated forms like gefitinib-d6 (+6 Da) may exhibit different isotopic purity, chromatographic retention, and batch-specific characteristics, precluding direct substitution without full method re-validation [3].

Gefitinib-d3 Comparative Performance Data for Analytical Method Selection


Gefitinib-d3 as Internal Standard Enables High-Accuracy Quantification (Accuracy 93.3–111.1%)

In a validated LC-MS/MS method for simultaneous quantification of five EGFR-TKIs in human plasma, a deuterated gefitinib analog (gefitinib-d6) was used as the internal standard to achieve high accuracy [1]. While the specific analog used was gefitinib-d6, this study demonstrates the class-level performance of deuterated gefitinib internal standards in clinical bioanalysis. The method achieved intra- and inter-day accuracy ranging from 93.3% to 111.1% for the five analytes, with IS-normalized matrix factors below 15% [2].

LC-MS/MS Therapeutic Drug Monitoring Bioanalysis

Gefitinib-d3 Isotopic Purity: ≥99% Atom D Ensures Minimal Signal Interference

Gefitinib-d3 is supplied with a certified isotopic purity of ≥99% atom D, as per vendor specifications . In contrast, unlabeled gefitinib has 0% atom D and other deuterated analogs (e.g., gefitinib-d6) may vary in isotopic enrichment (typically 98-99%) [1]. This high isotopic purity minimizes isotopic cross-talk (M+1, M+2 isotope contributions) in the mass spectrometer, reducing background signal interference and improving the lower limit of quantification (LLOQ) .

Isotopic Purity Mass Spectrometry Stable Isotope Labeling

Gefitinib-d3 Chemical Purity: ≥98% by HPLC Ensures Minimal Impurity Interference

Vendor specifications indicate a minimum chemical purity of 98% for Gefitinib-d3 as determined by HPLC . This purity level is comparable to or exceeds that of many commercial batches of unlabeled gefitinib reference standards (typically ≥98%) and is essential for minimizing interference from impurities during chromatographic separation and mass spectrometric detection [1].

Chemical Purity HPLC Reference Standard

Gefitinib-d3 Molecular Weight and Retention Time Compatibility with Existing Methods

Gefitinib-d3 has a molecular weight of 449.92 g/mol, a +3.02 Da mass shift from unlabeled gefitinib (446.90 g/mol) . This mass difference is sufficient for baseline separation in MS detection while being small enough to ensure near-identical chromatographic retention time, as demonstrated for gefitinib-d6 in a validated LC-MS/MS method where the internal standard co-eluted with the analyte [1]. In contrast, larger mass shifts (e.g., +6 Da for gefitinib-d6) may alter retention time slightly due to deuterium isotope effects on hydrophobicity, potentially requiring method adjustments [2].

Method Transfer Chromatography Mass Spectrometry

Gefitinib-d3 Recommended Applications Based on Quantitative Performance Data


Clinical Therapeutic Drug Monitoring (TDM) of Gefitinib in NSCLC Patients

Gefitinib-d3 is the preferred internal standard for developing and validating LC-MS/MS methods for therapeutic drug monitoring of gefitinib in plasma samples from non-small cell lung cancer (NSCLC) patients. The high accuracy (93.3–111.1%) and low matrix effects (<15% IS-normalized matrix factor) demonstrated for deuterated gefitinib internal standards [1] ensure reliable quantification of trough concentrations, which are associated with progression-free survival [2].

Pharmacokinetic (PK) and Bioequivalence Studies in Preclinical and Clinical Development

Gefitinib-d3 is essential for accurate quantification of gefitinib in plasma and tissues during pharmacokinetic studies in rodents and humans. Methods using deuterated gefitinib as internal standard have achieved linear calibration ranges of 1–1000 ng/mL in human plasma and 5–1000 ng/mL in mouse plasma and tissues, with precision and accuracy within ±15% [3].

Regulatory-Compliant Analytical Method Validation (AMV) and Quality Control (QC)

Gefitinib-d3 is supplied with comprehensive characterization data compliant with regulatory guidelines [4] and is suitable for use as a reference standard in analytical method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and during commercial production of gefitinib [5].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

The deuterium label in Gefitinib-d3 enables accurate quantification of gefitinib in the presence of co-administered drugs or metabolites during in vitro metabolism studies and drug-drug interaction assessments, as the distinct mass of the labeled compound allows chromatographic separation and mass spectrometric differentiation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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